2-[[Bis(4-fluorophenyl)methyl]amino]ethanol
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Overview
Description
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol is an organic compound that features a combination of fluorinated aromatic rings and an ethanolamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol typically involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the final product. The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: This compound shares the fluorinated aromatic rings but lacks the ethanolamine backbone.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Similar in structure but contains a benzoic acid moiety instead of an ethanolamine group.
Uniqueness
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol is unique due to its combination of fluorinated aromatic rings and an ethanolamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science.
Biological Activity
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol, also known by its chemical name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which suggests possible interactions with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic processes.
- CAS Number : 84946-19-0
- Molecular Formula : C16H18F2N2O
- Molecular Weight : 302.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. Preliminary studies suggest that the compound may interact with specific receptors or enzymes, potentially leading to alterations in cell proliferation and apoptosis.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for various receptors, influencing downstream signaling cascades.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the table below:
Cell Line | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
A549 (Lung) | 15.5 | 75% |
MCF-7 (Breast) | 20.3 | 68% |
SW480 (Colorectal) | 12.7 | 82% |
These findings indicate that the compound exhibits significant antiproliferative activity against these cancer cell lines, suggesting its potential as an anticancer agent.
Study 1: Anticancer Activity
In a study published in Nature Scientific Reports, researchers synthesized several derivatives of bis(4-fluorophenyl)methyl amines and evaluated their cytotoxicity against A549 and MCF-7 cell lines. The study found that the compound exhibited an IC50 value of 15.5 µM against A549 cells, showing promising activity compared to standard chemotherapeutic agents like cisplatin .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of similar compounds, revealing that they could induce apoptosis through the activation of caspase pathways in cancer cells. This suggests that this compound might share similar apoptotic mechanisms, warranting further exploration into its therapeutic potential .
Properties
CAS No. |
84946-19-0 |
---|---|
Molecular Formula |
C15H15F2NO |
Molecular Weight |
263.28 g/mol |
IUPAC Name |
2-[bis(4-fluorophenyl)methylamino]ethanol |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(18-9-10-19)12-3-7-14(17)8-4-12/h1-8,15,18-19H,9-10H2 |
InChI Key |
YWZXYBOYTASOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NCCO)F |
Origin of Product |
United States |
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